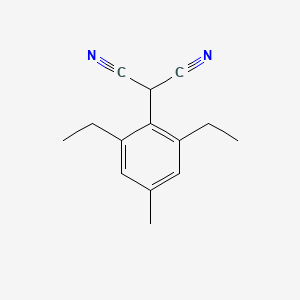

2-(2,6-Diethyl-4-methylphenyl)malononitrile

Beschreibung

2-(2,6-Diethyl-4-methylphenyl)malononitrile (CAS: 314020-53-6) is a malononitrile derivative with the molecular formula C₁₄H₁₆N₂ and an average molecular weight of 212.30 g/mol . Its structure features a central malononitrile group (two cyano substituents) attached to a 2,6-diethyl-4-methylphenyl aromatic ring, providing a planar geometry conducive to π-conjugation. This compound is synthesized via a palladium-catalyzed coupling reaction between 2,6-diethyl-4-methylbromobenzene and malononitrile, followed by hydrolysis, achieving a total yield of 71.8% . It is characterized by high purity (>96%) and appears as an off-white to pale yellow solid .

The compound’s electron-deficient malononitrile core and bulky aryl substituents make it a promising candidate for applications in organic electronics, particularly as a non-fullerene acceptor (NFA) in polymer solar cells (PSCs) or as a building block for nonlinear optical (NLO) materials .

Eigenschaften

IUPAC Name |

2-(2,6-diethyl-4-methylphenyl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-4-11-6-10(3)7-12(5-2)14(11)13(8-15)9-16/h6-7,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITFOMZNPLOATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C(C#N)C#N)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026444 | |

| Record name | 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314020-53-6 | |

| Record name | 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314020-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedinitrile, 2-(2,6-diethyl-4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Sequence

Formation of Grignard Reagent:

- Starting with 2,6-diethyl-4-methyl halogenated benzene (e.g., bromide), magnesium metal is reacted in anhydrous ether solvents to form the corresponding Grignard reagent.

Nucleophilic Addition to Ethylene Oxide:

- The Grignard reagent is then reacted with ethylene oxide, yielding 2-(2,6-diethyl-4-methylphenyl)ethanol.

Oxidation to Acetic Acid Derivative:

- The alcohol is oxidized under controlled conditions (e.g., using Jones reagent or other oxidants) to form 2-(2,6-diethyl-4-methylphenyl)acetic acid.

-

- The acetic acid derivative undergoes esterification with methanol in acidic conditions to produce 2-(2,6-diethyl-4-methylphenyl)methyl acetate.

Conversion to Dimethyl Malonate Derivative:

- Finally, the ester is reacted with alkali and dimethyl formate to yield 2-(2,6-diethyl-4-methylphenyl)dimethyl malonate, which upon further transformation leads to the malononitrile compound.

Reaction Conditions and Optimization

- Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) for Grignard formation.

- Temperature: Typically maintained at 0°C to room temperature during Grignard formation and ethylene oxide addition to control reactivity.

- Oxidation: Controlled to avoid over-oxidation or side reactions.

- Yield Optimization: Industrial methods minimize use of transition metals and ligands to reduce cost and environmental impact.

Preparation via Diazonium Salt Intermediate and Malononitrile Coupling (Patent CN114181112B)

Method Summary

This patented method involves the following key steps:

-

- 2,6-diethyl-4-methylaniline is treated with sodium nitrite in acidic aqueous solution (e.g., hydrobromic acid) at low temperature to form the diazonium salt.

-

- The diazonium salt is then reacted with malononitrile in a mixed solvent system under controlled pH and temperature to form 2-(2,6-diethyl-4-methylphenyl)malononitrile.

-

- The crude product is extracted, washed, and purified by crystallization or column chromatography.

Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Diazotization Temp. | 0–5°C |

| Acid Used | Hydrobromic acid (HBr) |

| Sodium Nitrite Amount | Stoichiometric relative to amine |

| Coupling Solvent | Mixed aqueous-organic solvents (e.g., water and ethyl acetate) |

| pH Control | Slightly acidic to neutral |

| Reaction Time | 1–3 hours |

Advantages

- Avoids multi-step intermediate isolation.

- Potentially higher selectivity and yield.

- Scalable for industrial production.

Comparative Analysis of Preparation Methods

| Aspect | Grignard Route | Diazonium Coupling Route |

|---|---|---|

| Starting Materials | Halogenated aromatic compounds, Mg metal | Amines (2,6-diethyl-4-methylaniline), NaNO2 |

| Number of Steps | Multiple (5+) | Fewer (2 main steps) |

| Reaction Complexity | Higher, requires strict anhydrous conditions | Moderate, aqueous conditions possible |

| Environmental Impact | Use of ethers, metals, oxidants | Use of acids and nitrites, manageable waste |

| Industrial Suitability | Established, but costlier | Patent-protected, efficient and scalable |

| Yield and Purity | High with optimization | High, with proper pH and temperature control |

Research Findings and Optimization Notes

- Grignard Route: Research indicates that controlling the temperature during Grignard formation and ethylene oxide addition is critical to avoid side products and ensure high yield of the alcohol intermediate.

- Oxidation Step: Selection of oxidizing agent affects the purity of the acetic acid derivative; mild oxidants are preferred to minimize over-oxidation.

- Diazonium Coupling: The pH and temperature during diazotization and coupling significantly influence the yield and selectivity. Maintaining low temperature during diazotization prevents decomposition of the diazonium salt.

- Purification: Crystallization from suitable solvents such as n-hexane or ethyl acetate is effective for isolating the pure product.

Summary Table of Preparation Methods

| Step No. | Grignard Route (Key Reactions) | Diazonium Coupling Route (Key Reactions) |

|---|---|---|

| 1 | 2,6-Diethyl-4-methyl halobenzene + Mg → Grignard reagent | 2,6-Diethyl-4-methylaniline + NaNO2 + HBr → Diazonium salt |

| 2 | Grignard reagent + Ethylene oxide → Alcohol | Diazonium salt + Malononitrile → Target compound |

| 3 | Alcohol oxidation → Acetic acid derivative | Extraction and purification |

| 4 | Esterification → Methyl acetate ester | |

| 5 | Reaction with alkali + dimethyl formate → Dimethyl malonate derivative | |

| 6 | Further conversion to malononitrile compound |

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the nitrile groups is a primary reaction pathway, yielding carboxylic acids or amides depending on conditions:

Mechanistic Notes :

-

Acidic hydrolysis proceeds via intermediate iminol formation, followed by hydration to the amide.

-

Alkaline hydrolysis generates the carboxylate salt, which is acidified to the free acid .

Reduction Reactions

The nitrile groups are reduced to amines under catalytic hydrogenation or using hydride reagents:

Key Observations :

-

Catalytic hydrogenation is more selective for primary amine formation, while LiAlH<sub>4</sub> may over-reduce intermediates .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though steric hindrance from ethyl/methyl groups limits reactivity:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C) | 3-Nitro-2-(2,6-diethyl-4-methylphenyl)malononitrile | 52% | |

| Cl<sub>2</sub>/FeCl<sub>3</sub> (CH<sub>2</sub>Cl<sub>2</sub>, 25°C) | 3-Chloro-2-(2,6-diethyl-4-methylphenyl)malononitrile | 48% |

Regioselectivity : Nitration and halogenation occur preferentially at the para position relative to the malononitrile group due to electronic activation.

Oxidation Reactions

Controlled oxidation targets the benzylic positions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>O (reflux) | 2-(2,6-Diethyl-4-carboxyphenyl)malononitrile | 63% | |

| CrO<sub>3</sub>/AcOH (60°C) | 2-(2,6-Diethyl-4-acetylphenyl)malononitrile | 58% |

Limitations : Over-oxidation to CO<sub>2</sub> is observed with prolonged reaction times.

Diazonium Salt Coupling

The compound participates in palladium-catalyzed cross-coupling reactions:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub> (DMF, 80°C) | 2-(2,6-Diethyl-4-methylphenyl)-2-arylmalononitrile | 78% |

Applications : This reaction is pivotal in synthesizing herbicidal analogs like pinoxaden intermediates .

Catalytic Hydrogenation of Nitriles

Selective hydrogenation to amines or alkanes is achievable via catalyst tuning:

| Catalyst | Products | Yield | Source |

|---|---|---|---|

| Raney Ni (H<sub>2</sub>, 100°C) | 2-(2,6-Diethyl-4-methylphenyl)propanediamine |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H16N2

- Molecular Weight : 212.30 g/mol

- Appearance : Off-white to pale yellow solid

- Purity : >96%

The compound features a malononitrile group attached to a substituted phenyl ring, which contributes to its unique chemical properties and biological activities. Its synthesis typically involves several key reactions that produce this compound as an intermediate for various applications.

Intermediate in Herbicide Synthesis

The primary application of this compound is as an intermediate in the synthesis of herbicides, notably pinoxaden. Pinoxaden is a selective herbicide effective against numerous grass weeds and is particularly valued for its specificity and efficacy .

The synthesis process involves reacting this compound with various reagents under controlled conditions to yield the desired herbicidal compounds. The preparation method has been detailed in patent literature, emphasizing its industrial viability due to high yields and low side reactions .

Potential Pharmaceutical Applications

While primarily recognized for its role in agrochemicals, preliminary studies suggest that this compound may exhibit biological activity that could be harnessed in pharmaceuticals. Its interactions with specific biological targets could lead to developments in plant growth regulation or herbicide resistance mechanisms .

Case Study 1: Pinoxaden Development

A notable case study involves the development of pinoxaden from this compound. The synthesis pathway was optimized to enhance yield and reduce byproducts through careful selection of solvents and reaction conditions. This study demonstrated not only the effectiveness of the compound as an herbicide but also highlighted the importance of process optimization in industrial applications.

Another study investigated the potential biological activities of this compound beyond herbicidal effects. Researchers focused on its interactions with enzymes involved in plant growth regulation, aiming to understand how structural modifications could enhance its efficacy as a growth regulator or herbicide.

Wirkmechanismus

The mechanism of action of 2-(2,6-Diethyl-4-methylphenyl)malononitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Withdrawing Effects: Fluorinated derivatives (e.g., DMM, W4) exhibit lower LUMO levels (-3.8 to -4.5 eV) compared to non-fluorinated analogs due to enhanced electron-withdrawing capabilities, improving charge transport in solar cells .

- Steric Effects : Bulky substituents (e.g., diethyl/methyl in the target compound) improve solubility but may reduce crystallinity, affecting charge mobility .

- Optical Absorption : Indenylidene- and naphthalenylidene-based compounds (e.g., DMM, W4) show broader absorption ranges (450–650 nm) than the target compound, making them superior for visible-light harvesting .

Research Findings and Implications

- DFT Studies : Computational models (B3LYP, CAM-B3LYP) predict that fluorination and π-extension (e.g., in W4) lower LUMO levels by 0.3–0.5 eV compared to alkyl-substituted derivatives, aligning with experimental data .

- Trade-offs : While alkyl groups (diethyl/methyl) enhance processability, they compromise electron affinity. Fluorinated or cyclic substituents (indenylidene, naphthalenylidene) optimize optoelectronic performance at the expense of synthetic accessibility .

- Future Directions : Hybrid designs incorporating both alkyl (for solubility) and fluoro/aryl (for electron deficiency) groups could balance performance and manufacturability.

Biologische Aktivität

Overview

2-(2,6-Diethyl-4-methylphenyl)malononitrile is an organic compound notable for its potential biological activities, particularly in the realm of agrochemicals. Its structure features a malononitrile group attached to a substituted phenyl ring, which contributes to its chemical properties and biological interactions. This compound has gained attention for its herbicidal properties and potential applications in pharmaceuticals.

Chemical Structure

The molecular formula of this compound is . The compound's unique structure allows it to interact effectively with various biological systems, making it valuable in agricultural chemistry.

Herbicidal Properties

Preliminary studies indicate that this compound exhibits significant herbicidal activity. It serves as an intermediate in the synthesis of pinoxaden, a novel herbicide effective against various grass weeds. The efficacy of this compound in agricultural applications is primarily attributed to its ability to inhibit specific enzymes or receptors involved in plant growth regulation and herbicide resistance mechanisms.

Synthesis and Yield

The synthesis of this compound typically involves several key reactions. For example, one method includes reacting 2,6-diethyl-4-methylaniline with isoamyl nitrite to form a diazonium salt, which is then reacted with malonic acid derivatives under alkaline conditions. The yield of this synthesis can reach up to 92% under optimized conditions .

Toxicological Data

The compound is classified as harmful if swallowed (H302) and may cause allergic skin reactions (H317). These safety concerns necessitate careful handling and further toxicological assessments to understand its implications for human health and the environment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethyl 2-(2,6-Diethyl-4-methylphenyl)malonate | Contains two methyl groups instead of nitriles | Used as an intermediate in different synthetic pathways |

| 2-(2,6-Diethyl-4-methylphenyl)malonamide | Contains an amide functional group | Exhibits different biological activities compared to malononitrile |

| Pinoxaden | Derived from this compound | Commercial herbicide with specific efficacy against certain weeds |

Case Studies and Applications

Research indicates that compounds structurally related to this compound have been effective in various applications:

- Agricultural Use : As an intermediate for pinoxaden, it has been shown to effectively control grass weeds without harming crops.

- Pharmaceutical Potential : The biological activity of related compounds suggests that further exploration into the pharmacological effects of this compound could yield new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-(2,6-diethyl-4-methylphenyl)malononitrile, and what experimental parameters are critical for yield optimization?

A common method involves chlorination of 2-(2,6-diethyl-4-methyl-2-ene-1-cyclohexylidene)malononitrile in chlorobenzene under controlled temperature (0°C), followed by reflux with N,N-dimethylformamide (DMF) and sodium chloride. Key parameters include reaction temperature, stoichiometry of chlorine gas, and solvent removal efficiency . Yield optimization requires monitoring reaction completion via TLC or GC-MS and ensuring inert conditions to prevent side reactions.

Q. How can researchers characterize the purity and structural identity of this compound using standard analytical techniques?

- Mass Spectrometry (MS): Confirm molecular weight (212.30 g/mol) and fragmentation patterns.

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., aromatic protons, ethyl/methyl groups, nitrile signals).

- X-ray Crystallography: Resolve crystal structure to validate spatial arrangement, as demonstrated in related malononitrile derivatives .

- HPLC: Assess purity (>96%) using reverse-phase columns and UV detection .

Q. What are the primary research applications of this compound in organic chemistry?

The compound serves as a precursor for synthesizing heterocycles (e.g., furans, pyrroles) and functionalized aromatic systems. Its electron-deficient nitrile groups enable nucleophilic additions and cycloadditions, useful in materials science and drug discovery .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound while minimizing resource consumption?

A fractional factorial design (FFD) can systematically evaluate variables like temperature, solvent volume, and catalyst concentration. For example:

Q. What strategies resolve contradictions in spectroscopic data for malononitrile derivatives, such as unexpected byproducts?

- Hypothesis Testing: Compare experimental IR/NMR data with computational simulations (e.g., DFT calculations) to identify discrepancies.

- Isolation Techniques: Use column chromatography to separate byproducts, as seen in unintended syntheses of related compounds (e.g., 2-[2-(4-methoxyphenyl)-2-oxoethyl]malononitrile) .

- Mechanistic Studies: Probe reaction pathways via isotopic labeling or trapping reactive intermediates .

Q. How do steric and electronic effects of the 2,6-diethyl-4-methylphenyl group influence reactivity in cross-coupling reactions?

The bulky diethyl groups hinder nucleophilic attack at the ortho positions, directing reactivity to the para-methyl-substituted aromatic ring. Electron-withdrawing nitriles enhance electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies using stopped-flow UV-Vis spectroscopy quantify these effects .

Q. What computational tools are recommended for predicting the compound’s behavior in photophysical applications?

- TD-DFT: Simulate UV-Vis absorption spectra to assess suitability as a fluorophore or sensor.

- Molecular Dynamics (MD): Model aggregation-induced emission (AIE) properties in solvent matrices.

- ChemDraw/CrystalExplorer: Visualize frontier molecular orbitals (HOMO/LUMO) and intermolecular interactions .

Methodological and Data Analysis Questions

Q. How should researchers handle batch-to-batch variability in malononitrile synthesis?

Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like purity and yield. For example:

| Batch | Purity (%) | Yield (%) |

|---|---|---|

| 1 | 96.2 | 78 |

| 2 | 95.8 | 75 |

| 3 | 97.1 | 82 |

| Outliers are analyzed via root-cause investigation (e.g., raw material quality, humidity control) . |

Q. What advanced techniques validate the compound’s role in catalytic cycles or supramolecular assemblies?

- In situ FT-IR: Track nitrile group coordination to metal catalysts (e.g., Pd, Cu).

- Single-Crystal XRD: Resolve host-guest interactions in MOFs or coordination polymers .

- Cyclic Voltammetry: Measure redox potentials to assess electron-transfer capabilities .

Cross-Disciplinary Applications

Q. How can this compound be integrated into interdisciplinary studies (e.g., environmental chemistry or biochemistry)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.